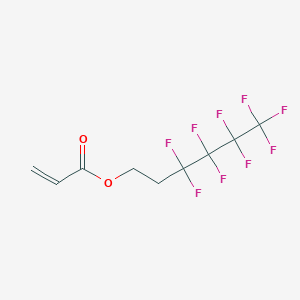
2-(Perfluorobutyl)ethyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Perfluorobutyl)ethyl acrylate is a fluorinated monomer characterized by its low surface tension and high chemical stability. It is a colorless to light yellow liquid with a molecular formula of C9H7F9O2 and a molecular weight of 318.14 . This compound is widely used in various applications due to its unique properties, such as high water and oil repellency .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Perfluorobutyl)ethyl acrylate involves the reaction of 1H,1H,2H,2H-nonafluoro-1-hexanol with acryloyl chloride in the presence of triethylamine and tetrahydrofuran as a solvent. The reaction mixture is cooled in ice and stirred, followed by the removal of tetrahydrofuran and triethylamine using a rotary evaporator . Another method involves the reaction of a fluorine-containing alcohol with acrylic acid in the presence of p-toluenesulfonic acid and hydroquinone at 80°C, yielding a high purity product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
化学反应分析
Types of Reactions: 2-(Perfluorobutyl)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with high water and oil repellency.
Substitution Reactions: The fluorinated side chain can participate in substitution reactions, modifying the compound’s properties.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light in the presence of suitable initiators.
Substitution Reactions: Typically involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Polymers: Used in coatings, adhesives, and biomedical applications.
Modified Acrylates: Tailored for specific industrial uses.
科学研究应用
2-(Perfluorobutyl)ethyl acrylate has a wide range of scientific research applications:
Chemistry: Used to create polymers with unique surface properties, such as high water and oil repellency.
Biology: Incorporated into drug delivery systems and tissue engineering scaffolds.
Medicine: Utilized in the development of biomedical devices and coatings.
Industry: Applied in coatings, adhesives, and energy applications like fuel cells and solar cells.
作用机制
The mechanism of action of 2-(Perfluorobutyl)ethyl acrylate primarily involves its ability to form hydrophobic and oleophobic barriers. This is achieved through the formation of a polymer network that repels water and oil, preventing the adhesion of liquids and stains . The molecular targets include the surfaces of materials where the compound is applied, creating a protective layer .
相似化合物的比较
- 2-(Perfluorooctyl)ethyl acrylate
- 2-(Perfluorobutyl)ethyl methacrylate
- 2-(Perfluorobutyl)ethyl α-fluoroacrylate
- 2-(Perfluorobutyl)ethyl α-chloroacrylate
Comparison: 2-(Perfluorobutyl)ethyl acrylate is unique due to its shorter fluorinated side chain, which reduces environmental risks associated with bioaccumulation compared to longer-chain fluorinated compounds . It also offers a balance between high repellency and lower environmental impact, making it a preferred choice for various applications .
属性
CAS 编号 |
117374-41-1 |
|---|---|
分子式 |
C9H7F9O2 |
分子量 |
318.14 g/mol |
IUPAC 名称 |
ethyl 3,3,4,4,5,5,6,6,6-nonafluoro-2-methylidenehexanoate |
InChI |
InChI=1S/C9H7F9O2/c1-3-20-5(19)4(2)6(10,11)7(12,13)8(14,15)9(16,17)18/h2-3H2,1H3 |
InChI 键 |
FGOVBOZQOFWGCX-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
规范 SMILES |
CCOC(=O)C(=C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Key on ui other cas no. |
52591-27-2 |
Pictograms |
Flammable; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















